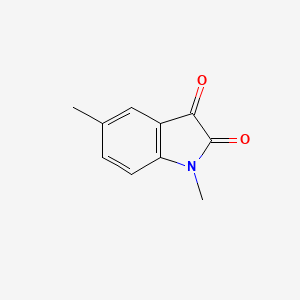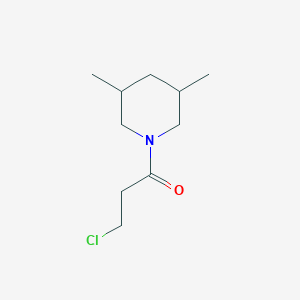
3-Chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C10H18ClNO. It has a molecular weight of 203.71 . This compound is commonly known as 3-Cl-DMPP and is widely used in scientific research.
Molecular Structure Analysis
The molecular structure of 3-Chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one consists of a 3,5-dimethylpiperidin-1-yl group attached to a propan-1-one moiety via a carbon atom, which is also connected to a chlorine atom . The presence of the chlorine atom and the carbonyl group (C=O) in the molecule could potentially influence its reactivity and interactions with other substances.Applications De Recherche Scientifique
Chemical Affinity and Protein Binding
A study aimed at identifying binding proteins for anti-resorptive compounds synthesized a chemical affinity matrix for a related compound, leading to the identification of prohibitin as a strong binding protein. This research demonstrates the compound's potential in targeting specific proteins within biological systems (Chang et al., 2011).
Spectroscopic Investigation and Molecular Orbital Calculations
An investigation into the characteristics of a similar compound utilized Density Functional Theory to compute various spectroscopic parameters and thermodynamic properties. This study showcases the compound's relevance in understanding chemical reactivity and molecular structure (Arasu et al., 2019).
Catalytic Applications in Organic Synthesis
Research on ionic liquid-based Ru(II)–phosphinite compounds, including a structurally related compound, highlights its use as an efficient catalyst in the transfer hydrogenation of various ketones. This demonstrates the compound's utility in facilitating chemical reactions with high efficiency and selectivity (Aydemir et al., 2014).
Synthesis and Characterization of Novel Compounds
A synthesis study reported the creation of novel compounds starting from 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, showcasing the diverse chemical manipulations possible with chloro and dimethylpiperidinyl groups, leading to new chemicals with potential applications in various fields (Kalogirou et al., 2020).
Molecular Structure Elucidation
The molecular structure of a related compound was determined, revealing insights into its conformational dynamics and intermolecular interactions. Such studies are crucial for the development of materials and drugs by understanding the molecular basis of their functions (Igonin et al., 1993).
Propriétés
IUPAC Name |
3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-8-5-9(2)7-12(6-8)10(13)3-4-11/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSIPBCCURESMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391383 |
Source


|
| Record name | 3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one | |
CAS RN |
349097-99-0 |
Source


|
| Record name | 3-Chloro-1-(3,5-dimethyl-1-piperidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349097-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

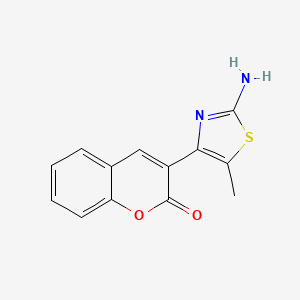
![N,N-dimethyl-N'-{5-[4-(methylsulfonyl)benzoyl]-1,3-thiazol-2-yl}iminoformamide](/img/structure/B1351701.png)

![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol](/img/structure/B1351711.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1351713.png)

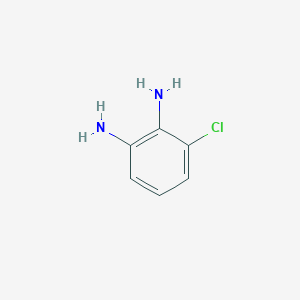

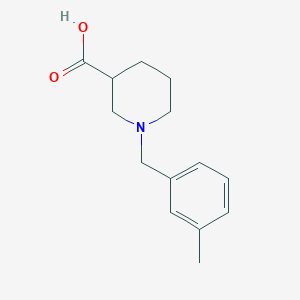
![5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351720.png)
